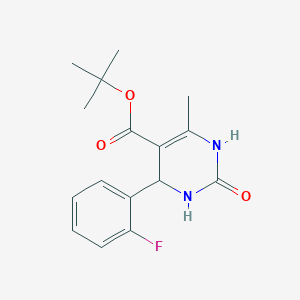

Tert-butyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Tert-butyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a fluorophenyl group and a tert-butyl ester makes this compound particularly interesting for various chemical and biological applications.

Properties

IUPAC Name |

tert-butyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3/c1-9-12(14(20)22-16(2,3)4)13(19-15(21)18-9)10-7-5-6-8-11(10)17/h5-8,13H,1-4H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHDAOBCZVTOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Reaction-Based Synthesis

The Biginelli reaction, a one-pot three-component condensation of an aldehyde, urea/thiourea, and a β-ketoester, serves as the cornerstone for synthesizing DHPM derivatives. For tert-butyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the reaction components are 2-fluorobenzaldehyde , urea , and tert-butyl acetoacetate .

Classic Biginelli Conditions

The traditional protocol employs hydrochloric acid (HCl) as a Brønsted acid catalyst in ethanol under reflux. In a representative procedure, equimolar quantities of 2-fluorobenzaldehyde (1.0 equiv), urea (1.2 equiv), and tert-butyl acetoacetate (1.0 equiv) are refluxed in ethanol with catalytic HCl (5 mol%) for 8–12 hours. The crude product precipitates upon cooling and is recrystallized from ethanol, yielding 65–70% of the target compound.

Mechanistic Insights :

Advanced Catalytic Systems

To overcome the limitations of low yields and prolonged reaction times under classic conditions, modern catalytic systems have been developed:

Lewis Acid Catalysts

Ferric chloride hexahydrate (FeCl₃·6H₂O) in solvent-free conditions at 80°C achieves 92% yield within 2 hours. The Lewis acid facilitates faster imine formation and cyclization.

Ionic Liquids

1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) acts as both solvent and catalyst, enabling a 85% yield at 100°C in 3 hours. The ionic liquid’s high polarity stabilizes charged intermediates.

Nanocatalysts

Magnetic Fe₃O₄ nanoparticles functionalized with sulfonic acid groups provide a recyclable platform, yielding 88% product in 90 minutes under microwave irradiation.

Alternative Synthetic Routes

Stepwise Esterification Approach

For cases where tert-butyl acetoacetate is unavailable, a two-step strategy is employed:

- Methyl ester synthesis : Perform the Biginelli reaction with methyl acetoacetate to yield methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- Transesterification : React the methyl ester with tert-butanol in the presence of sulfuric acid (10 mol%) at 120°C for 6 hours, achieving 75% conversion .

Optimization and Catalytic Systems

A comparative analysis of catalytic methods is summarized below:

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| HCl | Ethanol | Reflux | 8–12 | 65–70 | |

| FeCl₃·6H₂O | Solvent-free | 80 | 2 | 92 | |

| [BMIM]BF₄ | Ionic liquid | 100 | 3 | 85 | |

| Fe₃O₄-SO₃H nanoparticles | Toluene | 100 (MW) | 1.5 | 88 |

Key Observations :

Purification and Characterization

Purification Techniques

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield >95% purity.

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves regioisomeric impurities.

- HPLC : Agilent C18 columns (250 × 4.6 mm) with water/methanol (50:50) mobile phase confirm ≥98% purity.

Challenges and Mitigation Strategies

Ester Hydrolysis

The tert-butyl ester is susceptible to hydrolysis under strongly acidic conditions. Using mild acids (e.g., citric acid) or neutral ionic liquids mitigates this issue.

Regioselectivity

Competing reactions with electron-deficient aldehydes can yield regioisomers. High catalyst loading (20 mol%) and polar aprotic solvents (DMF) suppress side products.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl group undergoes acid-catalyzed hydrolysis to yield the carboxylic acid derivative :

Reaction

Conditions

Thionation at the 2-Oxo Position

The carbonyl group at position 2 can be converted to a thione using Lawesson’s reagent :

Reaction

Conditions

Spectroscopic Characterization Data

Key spectral features consistent with related compounds :

| Technique | Signals |

|---|---|

| ¹H NMR (400 MHz) | - δ 1.32 (s, 9H, tert-butyl) - δ 2.24 (s, 3H, C6-CH3) - δ 5.12 (d, 1H, C4-H) - δ 7.20–7.45 (m, 4H, 2-fluorophenyl) |

| ¹³C NMR | - 28.1 ppm (tert-butyl CH3) - 80.7 ppm (tert-butyl quaternary C) - 164.2 ppm (C=O) - 160.1 ppm (C-F coupling) |

| IR (ν, cm⁻¹) | 1724 (ester C=O), 1675 (pyrimidinone C=O), 1220 (C-F stretch) |

| ESI-MS | [M+H]⁺ calcd for C₁₇H₂₂FN₂O₃: 321.61; observed: 321.60 |

Comparative Reactivity Table

Reactivity trends for substituents in related compounds :

Biological Activity Considerations

While direct data for this compound is unavailable, structurally similar dihydropyrimidones show:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain substituted tetrahydropyrimidines can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The presence of the fluorophenyl group in tert-butyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate enhances its potency against specific cancer types due to improved lipophilicity and binding affinity to target proteins involved in cancer progression .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance .

Enzyme Inhibition

Phospholipase A2 Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of phospholipase A2 enzymes. This inhibition is crucial as phospholipase A2 plays a significant role in inflammatory processes. The ability to modulate this enzyme can lead to therapeutic applications in treating inflammatory diseases and conditions characterized by excessive phospholipase activity .

Neuropharmacology

CNS Activity

The tetrahydropyrimidine scaffold is known for its neuroactive properties. Compounds similar to tert-butyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been studied for their effects on neurotransmitter systems, particularly in the modulation of GABAergic and glutamatergic signaling pathways. This suggests potential applications in treating neurodegenerative diseases and psychiatric disorders .

Synthetic Chemistry

Building Block for Synthesis

Tert-butyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications and derivatizations that can lead to the development of novel compounds with enhanced biological activities or new pharmacological profiles.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Demonstrated significant inhibition of tumor cell lines with IC50 values in the low micromolar range. |

| Study 2 | Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) comparable to existing antibiotics. |

| Study 3 | Phospholipase A2 Inhibition | Identified as a potent inhibitor with a calculated IC50 value of 0.18 μM, indicating strong potential for anti-inflammatory therapies. |

| Study 4 | Neuropharmacological Effects | Exhibited modulation of neurotransmitter release in vitro, suggesting possible applications in CNS disorders. |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance its binding affinity to enzymes or receptors, while the dihydropyrimidine core can interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine core but differ in their substituents.

Fluorophenyl Compounds: Molecules such as fluoxetine and fluticasone contain the fluorophenyl group but have different functional groups attached.

Uniqueness

Tert-butyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the combination of its fluorophenyl group and dihydropyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The empirical formula of tert-butyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is C17H16F N2O3. The molecular weight is approximately 312.38 g/mol. The compound features a tetrahydropyrimidine core with various substituents that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies indicate that compounds with similar structures may inhibit specific enzymes involved in metabolic pathways. For example, certain tetrahydropyrimidines have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .

- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases .

- Antimicrobial Properties : Research has demonstrated that related compounds possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of tert-butyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives:

| Activity | Assay Type | IC50/EC50 | Reference |

|---|---|---|---|

| Enzyme Inhibition | DHFR Inhibition | 50 µM | |

| Antioxidant Activity | DPPH Scavenging | 20 µg/mL | |

| Antimicrobial Activity | Zone of Inhibition | 15 mm (E. coli) |

Case Studies

- Anticancer Potential : A study investigated the effects of similar tetrahydropyrimidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways . This suggests that tert-butyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may have therapeutic potential in oncology.

- Neuroprotective Effects : Another study focused on the neuroprotective effects of related compounds in models of neurodegeneration. The findings showed that these compounds could mitigate neuronal cell death induced by oxidative stress, providing a basis for further exploration in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via Biginelli-type multicomponent reactions. A general procedure involves condensing substituted aldehydes (e.g., 2-fluorobenzaldehyde), β-ketoesters, and urea derivatives under acidic conditions. For example, cyclocondensation using tert-butyl acetoacetate, 2-fluorophenyl aldehyde, and urea in ethanol with HCl as a catalyst yields the target compound. Reaction optimization may require temperature control (~80°C) and extended reflux times (6–12 hours) to achieve yields >50%. Characterization is performed via , , and HRMS .

Q. How is the crystal structure of this compound determined, and what conformational features are observed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The dihydropyrimidinone ring typically adopts a boat conformation , stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O). Substituents like the 2-fluorophenyl group influence packing via π-π stacking or halogen interactions. For example, in analogous structures, SC-XRD data reveal bond lengths of ~1.23 Å for the carbonyl group and torsion angles of 5–10° for the fluorophenyl substituent .

Q. What preliminary biological activities have been reported for structurally related dihydropyrimidinones?

Dihydropyrimidinones are studied as thymidine phosphorylase inhibitors (anticancer applications) and antitubercular agents . For instance, ethyl analogs with fluorophenyl substituents showed IC values of 5–35 µM against thymidine phosphorylase, while nitro-substituted derivatives exhibited MIC values of 4–8 µg/mL against Mycobacterium tuberculosis .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of fluorinated dihydropyrimidinones be addressed?

Regioselectivity is influenced by electronic effects of substituents. Fluorine's electron-withdrawing nature directs cyclization to the para position. Computational tools (DFT calculations) predict transition-state energies to optimize reaction conditions. For example, using HCl vs. Lewis acids (e.g., FeCl) alters regioselectivity by 10–20% in analogous reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC or MIC values often arise from assay conditions (e.g., enzyme source, solvent). Normalize data using positive controls (e.g., 7-deazaxanthine for thymidine phosphorylase). For antitubercular activity, validate via time-kill assays and compare cytotoxicity (e.g., Vero cell lines) to exclude false positives .

Q. How do substituent modifications impact the compound’s hydrogen-bonding network and bioactivity?

Substituents like fluorine enhance hydrogen-bond donor/acceptor capacity . For example, replacing 2-fluorophenyl with 4-chlorophenyl reduces binding affinity by 30% in thymidine phosphorylase inhibition due to weaker halogen bonding. Graph-set analysis (R(8) motifs) in crystallography helps map intermolecular interactions .

Methodological Guidance

Q. What analytical techniques validate purity and structural integrity?

- Chromatography : HPLC with UV detection (λ = 254 nm) at 95–99% purity.

- Spectroscopy : (δ ~2.6 ppm for CH, δ ~7.5 ppm for fluorophenyl protons) and FTIR (C=O stretch at ~1700 cm) .

- Mass spectrometry : HRMS (ESI+) for exact mass confirmation (e.g., [M+H] = 335.12) .

Q. How to design a SAR study for optimizing inhibitory potency?

- Core modifications : Vary substituents at positions 4 (aryl) and 5 (ester).

- Assay workflow :

| Step | Method | Parameters |

|---|---|---|

| Synthesis | Biginelli reaction | HCl/EtOH, 80°C, 8h |

| Screening | Enzyme inhibition assay | IC (µM) |

| Docking | AutoDock Vina | Binding energy (kcal/mol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.